
3,5-Dichloro-4-methoxybenzylamine
Vue d'ensemble
Description
3,5-Dichloro-4-methoxybenzylamine, also known as DMBA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzylamine, and its unique chemical structure makes it an interesting molecule to study. In
Applications De Recherche Scientifique
Enzyme Mediated Degradation of Organic Pollutants
Research on the application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater highlights the importance of specific organic compounds in enhancing the degradation efficiency of pollutants. Compounds like 3,5-Dichloro-4-methoxybenzylamine could potentially serve as redox mediators or substrates in enzymatic degradation processes, contributing to the removal of recalcitrant compounds in industrial effluents (Husain & Husain, 2007).
Antioxidant Activity Evaluation
Studies on the evaluation of antioxidant activity of various compounds, including methods like the DPPH test and the ABTS test, underscore the significance of organic molecules in assessing antioxidant capacities. Such assessments are crucial in food science, pharmaceuticals, and cosmetic industries. The structural features of 3,5-Dichloro-4-methoxybenzylamine might make it a candidate for evaluating antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Impact of Organic Compounds
Research on the occurrence, fate, and behavior of organic compounds like parabens in aquatic environments indicates the environmental impact of synthetic organic compounds. Studies like these could be relevant for understanding the environmental fate of 3,5-Dichloro-4-methoxybenzylamine, particularly if it is used in industrial applications or pharmaceutical formulations (Haman et al., 2015).
Synthesis and Medicinal Chemistry Applications
Research on the synthesis of organic compounds and their biological activities, such as the facile synthesis and antioxidant evaluation of isoxazolone derivatives, indicates the role of specific chemical functionalities in medicinal chemistry. The chloro and methoxy groups in 3,5-Dichloro-4-methoxybenzylamine suggest its potential utility in the synthesis of bioactive molecules or as an intermediate in pharmaceutical research (Laroum et al., 2019).
Mécanisme D'action
Target of Action
This compound is a derivative of benzylamine, which is known to interact with various biological targets, but the specific targets for this compound remain to be identified .
Mode of Action
It’s known that benzylamine derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that benzylamine derivatives can be involved in various biochemical processes, depending on their specific functional groups .
Pharmacokinetics
As a benzylamine derivative, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
It’s known that benzylamine derivatives can have various biological effects, depending on their specific structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-4-methoxybenzylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Propriétés
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLGECNXFQJCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

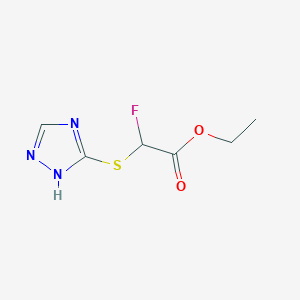

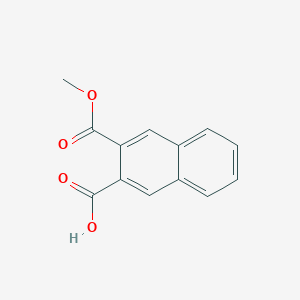
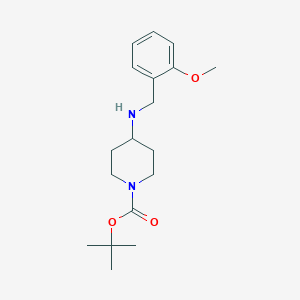

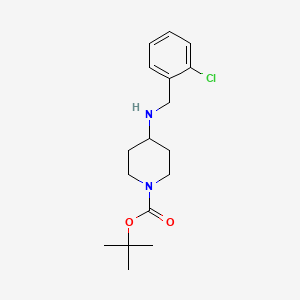

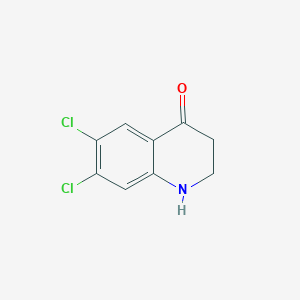
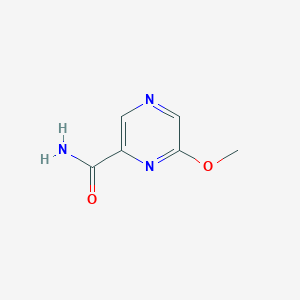



![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)
